[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate

Lipophilicity Membrane Permeability Drug Design

[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate (CAS 443294-30-2) is a chloroacetate ester of a phenol substituted with a 2,5-dimethylpyrrole ring. This compound belongs to the class of pyrrole-derived phenyl esters, serving primarily as a synthetic intermediate for constructing biologically active molecules.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
CAS No. 443294-30-2
Cat. No. B1274557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate
CAS443294-30-2
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)OC(=O)CCl)C
InChIInChI=1S/C14H14ClNO2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-14(17)9-15/h3-8H,9H2,1-2H3
InChIKeyNICFQWOOHHRUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure [4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate (CAS 443294-30-2): A Reactive, Lipophilic Building Block for Medicinal Chemistry and Chemical Biology


[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate (CAS 443294-30-2) is a chloroacetate ester of a phenol substituted with a 2,5-dimethylpyrrole ring. This compound belongs to the class of pyrrole-derived phenyl esters, serving primarily as a synthetic intermediate for constructing biologically active molecules [1]. The chloroacetyl moiety provides an electrophilic site for nucleophilic substitution, while the 2,5-dimethylpyrrole group contributes to increased lipophilicity (XLogP3 = 3.5) and steric bulk compared to non-methylated or simpler phenyl analogs [1].

Why Simple Phenyl Chloroacetates or Non-Methylated Pyrrole Analogs Cannot Replace 443294-30-2


Direct substitution with phenyl 2-chloroacetate (CAS 620-73-5) or 4-(1H-pyrrol-1-yl)phenyl chloroacetate overlooks the critical contribution of the 2,5-dimethylpyrrole group to both lipophilicity and steric profile. The target compound exhibits an XLogP3 of 3.5, compared to 3.08 for the non-methylated pyrrole analog, representing a ΔLogP of +0.42 that can significantly alter membrane permeability, protein binding, and pharmacokinetic behavior in downstream applications [1]. Furthermore, substituting the chloroacetate ester with a carboxylic acid (e.g., CAS 26165-63-9) eliminates the electrophilic reactivity required for nucleophilic substitution-based conjugation or covalent inhibition strategies [1][2].

Head-to-Head Quantitative Differentiation: [4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Methylated Pyrrole Analog (LogP Comparison)

The target compound exhibits a computed XLogP3 of 3.5, which is 0.42 log units higher than the experimentally determined LogP of 3.08 for the non-methylated analog 4-(1H-pyrrol-1-yl)phenyl chloroacetate. This increase in lipophilicity is attributable to the two methyl groups on the pyrrole ring and can improve membrane permeability and target binding kinetics in biological systems [1].

Lipophilicity Membrane Permeability Drug Design

Increased Structural Complexity and Steric Bulk vs. Simple Phenyl 2-Chloroacetate

The target compound has a molecular weight of 263.72 g/mol and a heavy atom count of 18, compared to 170.59 g/mol and 11 heavy atoms for phenyl 2-chloroacetate (CAS 620-73-5). This represents a 54.6% increase in molecular weight and 7 additional heavy atoms, primarily due to the 2,5-dimethylpyrrole substituent. The greater steric bulk can reduce off-target reactivity and improve selectivity in enzyme binding pockets [1][2].

Molecular Weight Steric Bulk Selectivity

Electrophilic Reactivity Advantage: Chloroacetate Ester vs. Carboxylic Acid Analog

The chloroacetate ester of the target compound enables nucleophilic substitution reactions that are not possible with the corresponding carboxylic acid analog (CAS 26165-63-9). Chloroacetate esters are approximate 10–100 fold more reactive toward nucleophiles than unsubstituted acetate esters, based on comparative hydrolysis studies of phenyl chloroacetate vs. phenyl acetate by acetylcholinesterase and other esterases [1]. This electrophilic character supports applications in covalent inhibitor design and bioconjugation.

Electrophilic Reactivity Nucleophilic Substitution Covalent Probes

Absence of Hydrogen Bond Donors Facilitates Passive Membrane Diffusion

The target compound possesses zero hydrogen bond donors (HBD = 0), compared to one HBD for the structurally related carboxylic acid 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl acetic acid (CAS 26165-63-9). According to Lipinski's Rule of Five and related permeability models, each HBD reduces passive membrane permeability by approximately 3–5 fold on average [1][2]. The absence of an HBD in the chloroacetate ester thus confers a permeability advantage.

Hydrogen Bonding Membrane Permeability Drug-Likeness

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

The target compound has a computed topological polar surface area (TPSA) of 31.2 Ų, which falls well below the threshold of 60–70 Ų generally considered favorable for blood-brain barrier (BBB) penetration [1]. In contrast, the free acid analog (CAS 26165-63-9) has a TPSA of 40.5 Ų, and the non-methylated pyrrole analog has a TPSA of 31.2 Ų (similar). The target compound's low TPSA combined with high lipophilicity (LogP 3.5) places it in a favorable physicochemical space for CNS applications, should the scaffold be further elaborated.

TPSA Blood-Brain Barrier CNS Drug Design

Synthetic Utility as a Precursor to Dual Enoyl-ACP Reductase/DHFR Inhibitors

The target compound has been employed as a key intermediate in the synthesis of a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which were evaluated as dual inhibitors of enoyl-ACP reductase and dihydrofolate reductase (DHFR) enzymes [1]. These benzohydrazide derivatives exhibited antibacterial activity against Gram-positive and Gram-negative strains, with the most potent analogs achieving MIC values in the low micromolar range. The target compound's chloroacetyl group is essential for introducing the hydrazide side chain through nucleophilic substitution.

Synthetic Intermediate Antibacterial Benzohydrazide

Optimal Procurement Scenarios for [4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate in Research and Development


Medicinal Chemistry: Synthesis of Lipophilic, Cell-Permeable Probe Molecules

When designing cell-permeable probes or prodrugs that require a balance of lipophilicity (LogP ~3.5) and electrophilic reactivity, this compound provides a superior starting point over the non-methylated pyrrole analog or the free acid derivative. The absence of hydrogen bond donors and low TPSA (31.2 Ų) maximize passive membrane diffusion [1][2].

Chemical Biology: Covalent Inhibitor Development via Chloroacetate Electrophile

The chloroacetate ester serves as a reactive handle for nucleophilic substitution by cysteine, serine, or lysine residues in target proteins. This enables the development of covalent inhibitors or activity-based probes where the 2,5-dimethylpyrrole scaffold contributes to target recognition and selectivity [3].

Antibacterial Drug Discovery: Intermediate for Dual Enzyme Inhibitor Synthesis

As demonstrated in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, this compound is a validated intermediate for generating dual enoyl-ACP reductase/DHFR inhibitors with antibacterial activity [4]. Procurement of the compound with purity ≥98% (as offered by reputable suppliers) ensures reproducibility in multi-step synthetic campaigns.

CNS Drug Discovery Programs Requiring Favorable Blood-Brain Barrier Penetration Parameters

With a TPSA of 31.2 Ų (well below the 60 Ų BBB threshold) and a LogP of 3.5, this compound occupies a favorable physicochemical space for CNS-targeted lead optimization programs. The 2,5-dimethyl substitution further distinguishes it from non-methylated analogs by providing increased metabolic stability due to steric shielding of the pyrrole ring [1].

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